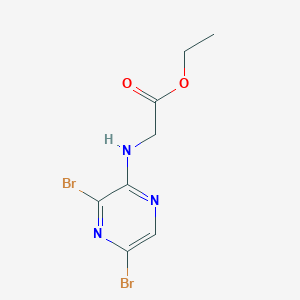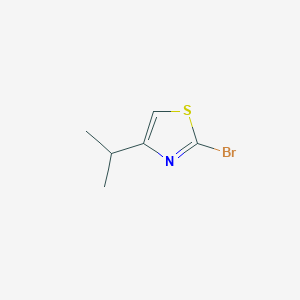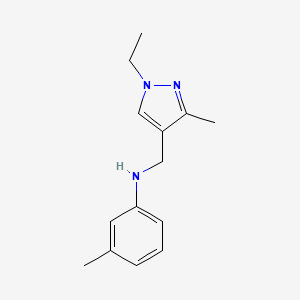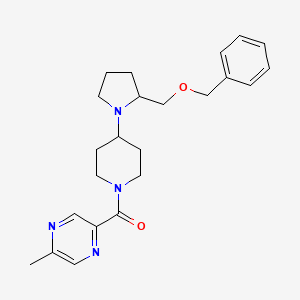
Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate
カタログ番号 B2364817
CAS番号:
1228013-60-2
分子量: 338.987
InChIキー: ZLTDABKISAGHGQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate, also known as Ethyl-DBPA or EDBPA, is a heterocyclic compound. It has the molecular formula C8H9Br2N3O2 and a molecular weight of 338.987 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate can be achieved from Ethyl chloroacetate and 2-Amino-3,5-dibromopyrazine . There are multiple synthetic routes available for this compound .Chemical Reactions Analysis
The chemical reactions involving Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate are primarily related to its synthesis . The exact reactions it undergoes would depend on the conditions and reagents present.科学的研究の応用
Synthesis and Chemical Reactivity
- Ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates, similar in structure to Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate, have been synthesized using reactions involving 2-aminopyridine, Meldrum’s acid, and aryl glyoxals. These compounds showcase the versatility of pyrazin derivatives in chemical synthesis (Asadi et al., 2021).
Preparation and Application in Diagnostic Imaging
- Ethyl 3,5-di(acetylamino)-2,4,6-triiodobenzoate, structurally related to Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate, has been utilized in the preparation of finely dispersed drugs for diagnostic imaging. Controlled precipitation of this compound produces particles of various sizes and morphologies, essential for different imaging applications (Bosch et al., 2004).
Synthesis of Heterocyclic Compounds
- Studies have shown that heterocyclic compounds, akin to Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate, can be synthesized through various reactions, illustrating the potential of pyrazin derivatives in the development of novel heterocyclic structures (Janda, 2001).
Applications in Drug Synthesis
- Research indicates the use of compounds structurally similar to Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate in synthesizing new drugs. For instance, the synthesis of anti-tumor drug temozolomide involved the use of related compounds, highlighting the importance of such chemicals in medicinal chemistry (Wang et al., 1994).
Safety and Hazards
特性
IUPAC Name |
ethyl 2-[(3,5-dibromopyrazin-2-yl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2N3O2/c1-2-15-6(14)4-12-8-7(10)13-5(9)3-11-8/h3H,2,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTDABKISAGHGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=NC=C(N=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate | |
Synthesis routes and methods
Procedure details


A 2000 mL 3-necked round bottomed flask was charged with 2-amino-3,5-dibromopyrazine (172 g, 680 mmol) in dimethylformamide (860 mL) and cooled to 0-5° C. Cesium carbonate (288 g, 884 mmol) was added in one portion followed by the portion-wise addition of ethyl chloroacetate (87 mL, 816 mmol). The solution was allowed to warm to 20-25° C. then heated to 55° C. (exotherm observed, max temperature observed 76° C.). Once the internal reaction temperature subsided to 65° C. the reaction was heated at 65° C. for ˜4 h. The reaction was cooled to 20-25° C. and filtered through filter paper to remove inorganic salts and the solid was washed with dimethylformamide (3 vol). The filtrate was added dropwise to 16 vol of ice-water (8 vol ice/8 vol water) and the slurry was allowed to agitate for 12-24 h. The resulting brown solid was isolated following filtration and washed with water (10 vol) and air-dried. Crude product was dissolved in methyl t-butyl ether (3.46 L, 15 vol). Charcoal (C-906 from Ecosorb, 20 wt %, 46.1 g) was added and the mixture was heated at reflux for 1 h. After cooling to rt, the charcoal was removed over a Celite bed and the filtrate was concentrated to dryness. The crude was dissolved in ethyl acetate (576 mL, 2.5 vol) and concentrated to a thick slurry. A solution of 2% ethyl acetate in heptane (1.15 L, 5 vol) was added and the mixture was stirred at rt for 30-60 min. The product was collected by filtration, washed with heptane (2-3 vol) and dried under high vacuum at 35-40° C. for 16 h to afford the desired compound as an off-white solid (109 g, 47% yield). A second crop was isolated from the mother liquor as follows: the filtrate was concentrated to give a crude oil. Ethyl acetate (1 vol.) was added. The resulting solution was seeded with previously isolated product and cooled at 0-5° C. for 1 h. The resulting solid was collected by filtration and washed with cold ethyl acetate:heptane (1:1 mixture, <1 vol). The solid was dried as described previously and combined with the first crop to provide the title compound (132 g, 57% total yield). MS (ESI) m/z 337.8 [M−1]+, 339.8 [M+1]+, 341.8 [M+3]+.




Name
Yield
47%
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-(4-bromobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2364735.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2364736.png)
![N-(4-ethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2364737.png)
![2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2364738.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2364740.png)
![N-(4-bromobenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2364744.png)
![7-[(2,4-Dichlorophenyl)methyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2364745.png)
![(Z)-6-(2-chlorobenzyl)-2-((5-methylfuran-2-yl)methylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2364747.png)
![N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2364749.png)
![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2364751.png)

